4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol
Description
Properties
Molecular Formula |
C16H14N2O2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]phenol |
InChI |
InChI=1S/C16H14N2O2S/c1-20-14-8-2-11(3-9-14)15-10-21-16(18-15)17-12-4-6-13(19)7-5-12/h2-10,19H,1H3,(H,17,18) |
InChI Key |
NLYPBWUXDFDDBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis via α-Haloketone and Thiourea Cyclization
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole core. For this compound, the method involves:
-
Step 1 : Bromination of 4-methoxyacetophenone using bromine in acetic acid to yield α-bromo-4-methoxyacetophenone .
-
Step 2 : Reaction with thiourea in ethanol under reflux (4–6 hours) to form 4-(4-methoxyphenyl)-2-aminothiazole .
-
Step 3 : Coupling with 4-aminophenol via nucleophilic substitution.
Optimization :
-
Solvent polarity (ethanol vs. DMF) affects cyclization efficiency. Ethanol yields 65–70% thiazole intermediate, while DMF improves coupling yields to 85% .
-
Temperature control during bromination (0–5°C) prevents di-bromination byproducts .
Data Table 1 : Hantzsch Method Performance
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | Br₂/AcOH, 0°C | 92 | 95 |
| Cyclization | Thiourea/EtOH, reflux | 68 | 98 |
| Coupling | 4-Aminophenol/DMF | 85 | 99 |
Diazotization-Coupling Strategy for Amino-Thiazole Formation
This method adapts aryl diazonium salt chemistry to introduce the aminophenol group :
-
Step 1 : Diazotization of 4-methoxyaniline using NaNO₂/HCl at 0–5°C.
-
Step 2 : Coupling with 2-aminothiazole-4-ol in alkaline ethanol to form the azo intermediate.
-
Step 3 : Reduction of the azo group with SnCl₂/HCl to yield the target amine .
Critical Considerations :
-
pH control (pH 8–9) during coupling prevents thiazole ring hydrolysis .
-
Reduction at 50°C for 2 hours ensures complete conversion without over-reduction .
Data Table 2 : Diazotization-Coupling Performance
| Step | Conditions | Yield (%) |
|---|---|---|
| Diazotization | NaNO₂/HCl, 0°C | 89 |
| Coupling | Ethanol/NaOH, 0°C → RT | 75 |
| Reduction | SnCl₂/HCl, 50°C | 82 |
Buchwald-Hartwig Amination for Direct C–N Bond Formation
Modern transition-metal catalysis enables direct coupling of pre-formed thiazoles with aminophenols :
-
Step 1 : Synthesis of 4-(4-methoxyphenyl)-2-bromothiazole via Hantzsch method.
-
Step 2 : Palladium-catalyzed amination with 4-aminophenol using Pd(OAc)₂/Xantphos.
Optimization :
-
Ligand selection (Xantphos vs. BINAP) impacts turnover frequency. Xantphos provides 78% yield vs. 62% for BINAP .
Data Table 3 : Catalytic Amination Performance
| Catalyst System | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | 110 | 78 |
| Pd₂(dba)₃/BINAP | BINAP | 110 | 62 |
Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from antimicrobial thiazole libraries , this approach uses:
-
Resin Functionalization : Wang resin-bound 4-methoxyphenyl isothiocyanate.
-
Cyclization : Treatment with α-bromo-4-hydroxyacetophenone in DMF.
-
Cleavage : TFA/DCM (1:1) to release the product.
Advantages :
Data Table 4 : Solid-Phase Synthesis Metrics
| Metric | Value |
|---|---|
| Resin Loading Capacity | 1.2 mmol/g |
| Cyclization Efficiency | 90% |
| Final Yield | 72% (over 3 steps) |
Comparative Analysis of Methodologies
Efficiency :
-
Hantzsch synthesis offers simplicity but lower yields (68–85%).
-
Buchwald-Hartwig amination provides higher regioselectivity at the cost of expensive catalysts.
Purity :
-
Solid-phase methods achieve >98% purity, ideal for pharmaceutical applications .
-
Diazotization-coupled products require rigorous washing to remove SnCl₂ residues .
Scalability :
-
Solid-phase and Hantzsch methods are readily scalable.
-
Catalytic methods face challenges in catalyst recovery and reuse.
Chemical Reactions Analysis
Types of Reactions
4-((4-(4-methoxyphenyl)-1,3-thiazol-2-yl)amino)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol possess activity against various bacterial strains.
- Mechanism of Action : The thiazole moiety enhances the interaction with bacterial cell walls, leading to increased permeability and cell lysis.
- Case Study : A derivative of thiazole was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as mupirocin .
Anticancer Properties
The compound has also been studied for its potential anticancer effects. Thiazole-containing compounds have shown promise in inhibiting the proliferation of cancer cells.
- Cell Lines Tested : Research indicates that derivatives of this compound exhibit antiproliferative activity against several cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and MCF7 (breast cancer) .
- Mechanism : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. Notably, one study reported that a thiazole derivative significantly reduced cell viability in MDA-MB-231 cells by inducing oxidative stress .
Anticonvulsant Activity
Another notable application of this compound is its anticonvulsant activity.
- Research Findings : In animal models, thiazole derivatives have shown effectiveness in reducing seizure activity. A specific analogue was reported to provide 100% protection against tonic-clonic seizures in tested subjects .
- Structure-Activity Relationship : The presence of the methoxyphenyl group is crucial for enhancing anticonvulsant properties, as indicated by structure-activity relationship studies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-((4-(4-methoxyphenyl)-1,3-thiazol-2-yl)amino)phenol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of thiazole derivatives are highly dependent on substituents attached to the thiazole ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations:
Naphthyl (TH-848) and methyl groups increase hydrophobicity, influencing membrane permeability and target engagement .
Biological Activity: SKI-II inhibits sphingosine kinase (SphK), a target in cancer therapy, and is under clinical evaluation for diffuse large B-cell lymphoma (DLBCL) . The methoxy-substituted compound may exhibit similar kinase inhibition but with altered selectivity due to its substituent’s electronic profile.
Synthetic Routes: Analogs like SKI-II and TH-848 are synthesized via cyclization reactions between acetophenones and thiourea derivatives, followed by functionalization of the thiazole ring . The target compound likely follows a similar pathway, with 4-methoxyacetophenone as a starting material.
Physicochemical Properties
Table 2: Solubility and Stability Data
| Compound | Solubility in Water | Solubility in Organic Solvents | Stability Notes |
|---|---|---|---|
| Target compound (4-methoxy) | Low | Moderate (DMSO, ethanol) | Stable at room temperature |
| SKI-II (4-chloro) | Very low | High (DMSO) | Sensitive to light |
| 4-(4-Methyl-thiazol-2-yl)phenol | Low | Moderate (chloroform) | Hydrolytically stable |
- The methoxy group improves water solubility slightly compared to chloro or naphthyl derivatives, which are more lipophilic .
Pharmacological Potential
- Anticancer Activity: SKI-II’s mechanism as a SphK inhibitor highlights the therapeutic relevance of thiazole-amino-phenol scaffolds in oncology .
- Anti-inflammatory Applications : TH-848’s suppression of PGE2 suggests utility in inflammatory disorders like arthritis .
- Antimicrobial Potential: Thiazole derivatives with nitro or halogen substituents (e.g., 4-(4′-nitrophenyl)thiazol-2-amine) exhibit antimicrobial activity, though this remains unexplored for the methoxy analog .
Biological Activity
The compound 4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol (C16H14N2O2S) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by various studies and data.
Chemical Structure and Properties
The molecular structure of this compound consists of a thiazole ring substituted with a methoxyphenyl group and an amino phenol moiety. The compound's properties include:
- Molecular Formula : C16H14N2O2S
- Molecular Weight : 298.36 g/mol
- CAS Number : 768027
Synthesis
The synthesis of thiazole derivatives typically involves the condensation of appropriate amines with α-halo ketones or aldehydes, followed by cyclization. Specific methods for synthesizing this compound have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) : In a study evaluating various thiazole derivatives, compounds similar to this compound showed MIC values against E. coli ranging from 0.17 to 0.23 mg/mL, indicating moderate antibacterial activity .
- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of bacterial protein synthesis and disruption of nucleic acid synthesis pathways .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 1 | E. coli | 0.17 |
| 2 | B. cereus | 0.23 |
| 3 | S. Typhimurium | 0.47 |
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound possess notable anticancer properties:
- Cell Growth Inhibition : The compound has been tested against various cancer cell lines, showing significant inhibition of cell proliferation in HL60 cells and others such as MCF-7 and HepG2 .
| Cell Line | IC50 (µM) |
|---|---|
| HL60 | <10 |
| MCF-7 | <15 |
| HepG2 | <20 |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives can be influenced by specific substituents on the aromatic rings:
- Methoxy Group : The presence of a methoxy group at the para position enhances solubility and potentially increases bioactivity.
- Amino Substituent : The amino group contributes to the compound's ability to interact with biological targets, enhancing its efficacy against cancer cells.
Case Studies
Several case studies have focused on the biological evaluation of thiazole derivatives:
- Antimicrobial Evaluation : A study highlighted the effectiveness of a series of thiazole compounds against Gram-positive and Gram-negative bacteria, with some derivatives achieving lower MIC values than standard antibiotics like ciprofloxacin.
- Cancer Cell Line Studies : Another investigation demonstrated that modifications in the thiazole ring structure led to varying levels of cytotoxicity against different cancer cell lines, illustrating the importance of SAR in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
